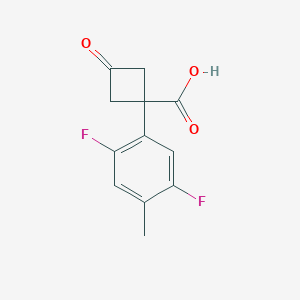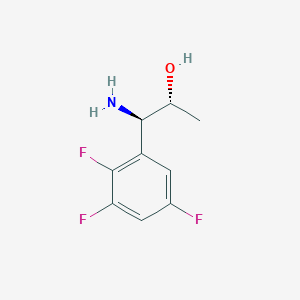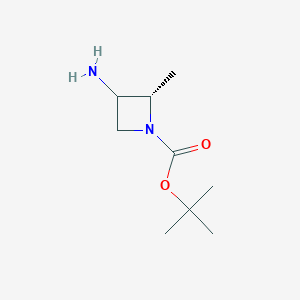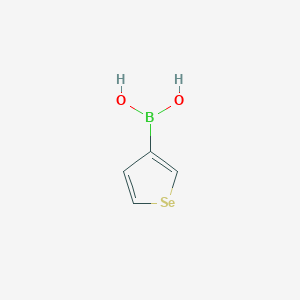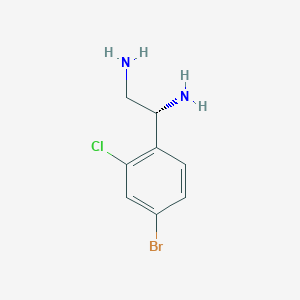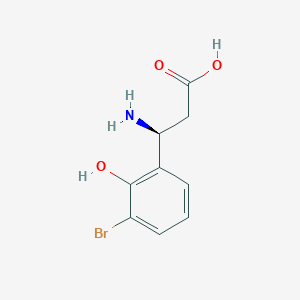
(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid is a compound with a molecular formula of C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxyphenylpropanoic acid followed by amination. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The subsequent amination step can be carried out using ammonia or an amine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenylpropanoic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted phenylpropanoic acid derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
作用機序
The mechanism of action of (3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
類似化合物との比較
Similar Compounds
3-Amino-3-(2-hydroxyphenyl)propanoic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Amino-3-(4-bromo-2-hydroxyphenyl)propanoic acid: The bromine atom is positioned differently, which can affect the compound’s properties and interactions.
3-Amino-3-(3-chloro-2-hydroxyphenyl)propanoic acid: The chlorine atom can lead to different chemical and biological behaviors compared to the bromine atom.
Uniqueness
(3S)-3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid is unique due to the specific positioning of the bromine atom and hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC名 |
(3S)-3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m0/s1 |
InChIキー |
HVSGTXLTOOIBMO-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Br)O)[C@H](CC(=O)O)N |
正規SMILES |
C1=CC(=C(C(=C1)Br)O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


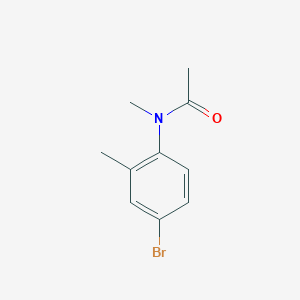
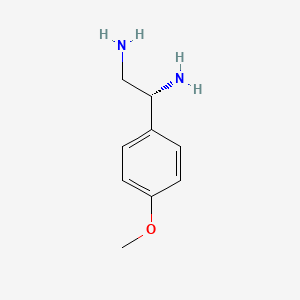

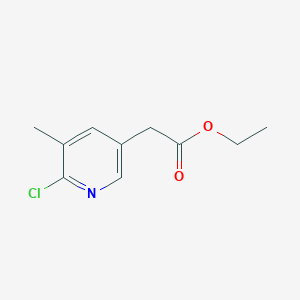
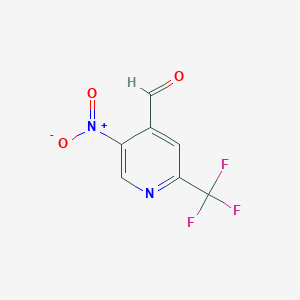
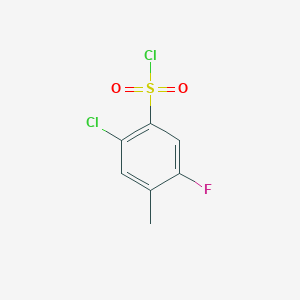
![3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13037410.png)
